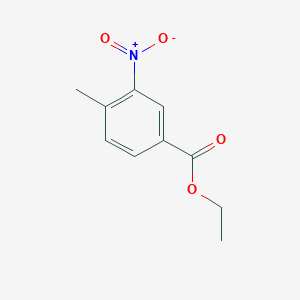

Ethyl 4-methyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOACYVHDUBZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565861 | |

| Record name | Ethyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-15-1 | |

| Record name | Ethyl 4-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-methyl-3-nitrobenzoate structure and synthesis

The following technical guide details the structural analysis, synthetic optimization, and application of Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1).

Structural Analysis, Synthetic Optimization, and Process Safety

Executive Summary

This compound (

Part 1: Structural Characterization & Properties

The molecule is defined by the synergy between the methyl and ethyl ester substituents on the benzene ring. The steric and electronic environment dictates its reactivity profile.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 19013-15-1 | |

| Molecular Weight | 209.20 g/mol | |

| Appearance | Pale yellow crystalline solid or oil | Low melting point solid |

| Melting Point | ~40–45 °C (predicted) | Lower than the acid analog (178°C) |

| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in | Lipophilic ester character |

Spectroscopic Signature (NMR)

Identification relies on the distinct splitting pattern of the aromatic protons and the deshielding effect of the nitro group.

-

NMR (400 MHz,

-

8.58 (d, J=1.8 Hz, 1H, H-2 ): Most deshielded due to flanking

- 8.15 (dd, J=8.0, 1.8 Hz, 1H, H-6 ): Ortho to ester.

- 7.45 (d, J=8.0 Hz, 1H, H-5 ): Ortho to methyl; shielded relative to others.

-

4.41 (q, J=7.1 Hz, 2H,

-

2.65 (s, 3H,

-

1.42 (t, J=7.1 Hz, 3H,

-

8.58 (d, J=1.8 Hz, 1H, H-2 ): Most deshielded due to flanking

Part 2: Retrosynthetic Analysis & Strategy

The synthesis hinges on Electrophilic Aromatic Substitution (EAS) . The primary challenge is regioselectivity.

Mechanistic Rationale: Electronic Synergy

In the precursor, Ethyl 4-methylbenzoate , two directing groups compete:

-

Methyl Group (

): Weakly activating, ortho/para director. Directs to -

Ester Group (

): Deactivating, meta director. Directs to

Conclusion: Both substituents direct the incoming nitronium ion (

Figure 1: Cooperative directing effects leading to high regioselectivity.

Part 3: Optimized Synthetic Protocols

Two pathways are viable. Method A is preferred for scale and ease of workup if the ester precursor is available. Method B is used if starting from the carboxylic acid.

Method A: Direct Nitration of Ethyl 4-methylbenzoate (Preferred)

This protocol utilizes a standard mixed-acid nitration but requires strict temperature control to prevent oxidation of the benzylic methyl group.

Reagents:

Protocol:

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Ethyl 4-methylbenzoate (10 g, 60.9 mmol) in concentrated

(30 mL). -

Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures promote benzylic oxidation.

-

Nitration: Prepare a mixture of concentrated

(4.2 g, 67 mmol) and -

Reaction: Stir at 0–5 °C for 1 hour. Monitor by TLC (20% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a solid or oils out.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

(to remove acid traces) and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if oil persists.

Method B: Esterification of 4-methyl-3-nitrobenzoic Acid

Use this if the nitro-acid is commercially available or synthesized separately.

-

Reflux: Dissolve 4-methyl-3-nitrobenzoic acid in absolute Ethanol (10 volumes).

-

Catalysis: Add catalytic

(0.1 equiv). -

Equilibrium Shift: Reflux for 6–8 hours. Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium.

-

Isolation: Evaporate ethanol, neutralize with

, and extract.

Figure 2: Process flow for the direct nitration synthesis.

Part 4: Process Safety & Scale-up

When scaling this reaction, specific thermal hazards must be mitigated.

1. Exotherm Management:

The nitration reaction is highly exothermic.[6] On a kilogram scale, the addition of

-

Failure Mode: If temperature exceeds 40°C, the risk of dinitration (explosive potential) and oxidation of the methyl group to a carboxylic acid increases significantly.

2. Acid Handling: The "Mixed Acid" waste contains residual nitric acid. It must be neutralized slowly with sodium carbonate solution or diluted into vast quantities of water before disposal. Never add water to the acid.

3. Impurity Profile:

-

Ortho-isomer: Trace amounts of the 2-nitro isomer may form but are sterically disfavored.

-

Dinitro species: Formed if

equiv of

Part 5: Pharmaceutical Applications[2][3]

This compound serves as a "masked" aniline. The nitro group is rarely the final pharmacophore; rather, it is reduced to the amine (Ethyl 3-amino-4-methylbenzoate) for coupling reactions.

Key Applications:

-

Kinase Inhibitors: The 3-amino-4-methylbenzoate scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of various kinases (e.g., BCR-ABL, EGFR).

-

Local Anesthetics: Structural analogs of Benzocaine (Ethyl 4-aminobenzoate), where the methyl group provides lipophilicity modulation, altering the duration of action.

-

Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization with the adjacent methyl group (after functionalization) is a route to benzimidazoles, a privileged structure in medicinal chemistry.

References

-

Nitration of Benzoic Acid Derivatives

- Protocol Source: "Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate." Truman State University ChemLab.

-

Structure and Identifiers

-

Synthetic Methodology (Esterification)

- General Method: "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Scientific Research Publishing. (Demonstrates esterification conditions applicable to the nitro-acid precursor).

-

NMR Spectral Data (Analogous)

- Data Source: "Ethyl 3-nitrobenzoate 1H NMR spectrum." ChemicalBook.

Sources

- 1. This compound | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. webassign.net [webassign.net]

- 5. savemyexams.com [savemyexams.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19013-15-1|this compound|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Ethyl 4-methyl-3-nitrobenzoate molecular weight and formula

Molecular Identity, Synthesis Protocols, and Applications in Drug Discovery

Executive Summary

Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly benzimidazoles and indole derivatives used in kinase inhibition. Its structural utility stems from the orthogonal reactivity of its functional groups: an electrophilic ester, a reducible nitro group, and a benzylic methyl group susceptible to oxidation or radical halogenation. This guide provides a comprehensive technical profile, validated synthesis routes, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data consolidates the core molecular specifications required for stoichiometry calculations and analytical verification.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methyl-3-nitrobenzoic acid ethyl ester; Ethyl 3-nitro-p-toluate |

| CAS Number | 19013-15-1 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)[O-] |

| InChI Key | FWOACYVHDUBZDT-UHFFFAOYSA-N |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in ethanol, ethyl acetate, DCM; Insoluble in water |

Synthetic Pathways & Optimization

Primary Route: Regioselective Nitration

The most efficient synthesis involves the electrophilic aromatic substitution (nitration) of ethyl 4-methylbenzoate (ethyl p-toluate) . This route exploits the synergistic directing effects of the substituents to achieve high regioselectivity.

-

Mechanistic Logic:

-

The ethoxycarbonyl group (-COOEt) at position 1 is electron-withdrawing and directs incoming electrophiles to the meta position (position 3).

-

The methyl group (-CH₃) at position 4 is electron-donating and directs electrophiles to the ortho positions (positions 3 and 5).

-

Result: Both substituents direct the nitronium ion (NO₂⁺) to position 3, minimizing the formation of regioisomers (e.g., 2-nitro isomer).

-

Reaction Scheme Diagram

The following diagram illustrates the synthesis pathway and the electronic directing effects governing the reaction.

Figure 1: Synergistic directing effects in the nitration of ethyl p-toluate ensure high regioselectivity for the 3-nitro isomer.

Validated Experimental Protocol

Safety Warning: This reaction is highly exothermic.[1] Temperature control is critical to prevent polynitration and decomposition.

-

Preparation of Mixed Acid: In a separate flask, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0°C. Slowly add 10 mL of concentrated nitric acid (HNO₃, 70%) dropwise, maintaining the temperature below 10°C.

-

Substrate Addition: Place 10.0 g of ethyl 4-methylbenzoate in a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer. Cool to 0–5°C in an ice-salt bath.

-

Nitration: Add the mixed acid solution dropwise to the ester over 30–45 minutes. Crucial: Do not allow the internal temperature to exceed 10°C. Higher temperatures increase the risk of dinitration and hydrolysis of the ester.

-

Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature over 30 minutes.

-

Quenching: Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring. The product will precipitate as a solid or separate as a heavy oil.

-

Workup: Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected values.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.55 (d, J=1.8 Hz, 1H): Aromatic proton at C2 (between nitro and ester). Highly deshielded.

-

δ 8.15 (dd, J=8.0, 1.8 Hz, 1H): Aromatic proton at C6.

-

δ 7.45 (d, J=8.0 Hz, 1H): Aromatic proton at C5 (ortho to methyl).

-

δ 4.42 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂-).

-

δ 2.65 (s, 3H): Methyl group attached to the ring (Ar-CH₃). Deshielded by the ortho-nitro group.

-

δ 1.42 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-CH₃).

-

Purification Decision Tree

Use the following logic flow to determine the optimal purification strategy based on the crude state.

Figure 2: Purification strategy based on the physical state and purity profile of the crude intermediate.

Applications in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry, primarily used as a precursor for:

-

Benzimidazole Synthesis: Reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd-C), followed by cyclization with the adjacent methyl group (often after functionalization), yields substituted benzimidazoles. These motifs are prevalent in anthelmintics and proton pump inhibitors.

-

Kinase Inhibitors: The compound serves as a starting material for indole-based kinase inhibitors (e.g., RSK2 inhibitors). The ester functionality allows for coupling with amines to form amides, while the nitro group provides a handle for further diversification.[1]

-

Antimetastasis Agents: The hydrolyzed form, 4-methyl-3-nitrobenzoic acid , has been identified as an inhibitor of cancer cell migration (chemotaxis) in non-small cell lung cancer (NSCLC) models, targeting the EGF-induced signaling pathway.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Synthesis and characterization of benzoate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lee, J. et al. (2013). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports. Retrieved from [Link]

-

Organic Syntheses. Nitration of Methyl Benzoate (Analogous Procedure). Coll. Vol. 1, p.372. Retrieved from [Link]

Sources

Strategic Selection of Starting Materials for High-Purity Ethyl 4-methyl-3-nitrobenzoate Synthesis

Executive Summary

Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of benzamide-based kinase inhibitors. Its structural integrity—specifically the regiochemistry of the nitro group relative to the methyl and ester functionalities—is paramount for downstream efficacy.

This guide provides a technical analysis of the starting materials required for its synthesis.[1][2] While multiple routes exist, this whitepaper advocates for the Esterification of Purified 4-Methyl-3-nitrobenzoic Acid as the superior pathway for high-stringency applications. This approach allows for the removal of regioisomers prior to the final step, ensuring a purity profile suitable for GMP environments.

Retrosynthetic Logic & Route Selection

To determine the optimal starting materials, we must analyze the two primary synthetic pathways. The choice of pathway dictates the raw material specifications.

Route A: Nitration of Ethyl 4-methylbenzoate (Ethyl p-toluate)

-

Mechanism: Electrophilic aromatic substitution of the ester.[3]

-

Directing Effects: The ester group (position 1) is meta-directing. The methyl group (position 4) is ortho-directing. Both groups direct the incoming nitro electrophile to position 3.[4]

-

Drawback: Nitration of esters can lead to hydrolysis side-reactions and often yields liquid mixtures that are difficult to purify by crystallization.

Route B: Esterification of 4-Methyl-3-nitrobenzoic Acid (Recommended)

-

Mechanism: Fischer Esterification or Acyl Chloride conversion.

-

Advantage: The precursor (4-methyl-3-nitrobenzoic acid) is a solid.[2][5][6] This allows for rigorous purification (recrystallization) to remove the unwanted 2-nitro isomer before the esterification step.

Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for purity control.

Critical Analysis of Starting Materials[7]

The quality of the final API intermediate is directly dependent on the impurity profile of the starting materials.

Primary Precursor: 4-Methyl-3-nitrobenzoic Acid

This is the scaffold molecule.[5] Commercial supplies are typically synthesized via the nitration of p-toluic acid.[2]

| Parameter | Specification (High Purity) | Scientific Rationale |

| CAS Number | 96-98-0 | Unique identifier for the acid precursor. |

| Purity | ≥ 98.0% | Lower purity often indicates the presence of the 2-nitro isomer. |

| Melting Point | 160–162 °C | Depression of MP indicates isomeric impurities (2-nitro isomer). |

| Appearance | Yellowish crystalline powder | Darkening indicates oxidation or presence of phenolic impurities. |

| Water Content | ≤ 0.5% | Excess water inhibits the equilibrium-driven Fischer esterification. |

Impurity Alert: The primary impurity in this starting material is 4-methyl-2-nitrobenzoic acid . If the supplier's CoA shows a melting point below 158°C, recrystallize from ethanol/water before use.

Reagent: Ethanol (Ethyl Alcohol)

Ethanol acts as both the reactant and the solvent.

-

Grade: Absolute Ethanol (≥ 99.5%).

-

Water Tolerance: Strict control required.

-

Why? Fischer esterification is an equilibrium reaction (

). The presence of water in the starting material shifts the equilibrium back to the left, reducing yield. -

Protocol Adjustment: If using 95% ethanol, a water scavenger (e.g., triethyl orthoformate) or a Dean-Stark trap with a ternary azeotrope (e.g., toluene) is required.

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[5]

-

Grade: ACS Reagent, 95.0–98.0%.

-

Role: Acts as a proton source to activate the carbonyl oxygen of the carboxylic acid, making it susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent to sequester produced water.

Technical Protocol: Synthesis via Fischer Esterification[1][5][8]

This protocol is designed for a laboratory scale (approx. 10g) but is scalable. It relies on the "Self-Validating" principle—using the phase change (solid acid to liquid/oil ester) as a visual confirmation of reaction progress.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. A drying tube (CaCl₂) should be placed atop the condenser to exclude atmospheric moisture.

-

Charging: Add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and Absolute Ethanol (50 mL, excess).

-

Activation: While stirring, add Concentrated H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 4–6 hours.

-

Monitoring: Monitor via TLC (Silica; 8:2 Hexane:Ethyl Acetate). The starting material (acid) will be polar/baseline; the product (ester) will have a high Rf (~0.6).

-

-

Workup (Quench):

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotovap) to remove roughly 80% of the ethanol.

-

Pour the residue into 100 mL of ice-water. The ester may precipitate as a solid or oil out.

-

-

Neutralization & Extraction:

-

Neutralize the aqueous mixture with saturated Sodium Bicarbonate (NaHCO₃) until pH ~8. This converts any unreacted starting acid into its water-soluble salt (Sodium 4-methyl-3-nitrobenzoate), effectively removing it from the organic product.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Isolation:

-

Dry combined organics over Anhydrous MgSO₄.

-

Filter and evaporate solvent.

-

Yield Expectation: 90–95%.

-

Figure 2: Process flow for the synthesis of this compound.

Safety & Handling Profile

Working with nitro-aromatics requires specific safety protocols.

-

Energetic Potential: While mononitro compounds are generally stable, they should not be distilled to dryness at high temperatures without testing for thermal stability.

-

Toxicity: Nitrobenzoates are potential skin sensitizers. Nitration precursors (if making the acid) involve strong oxidizers.

-

Waste Disposal: Aqueous waste from the workup contains sodium sulfate and potentially unreacted nitro-acid salts. Dispose of as hazardous organic aqueous waste.

References

-

BenchChem. (2025).[2][4][5] A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved from [7]

-

Royal Society of Chemistry. (2016). Nitration of Methyl Benzoate: Regioselectivity and Mechanism. Retrieved from

-

ChemicalBook. (2025).[5] this compound Properties and Safety. Retrieved from

Sources

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chegg.com [chegg.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 3-Nitrobenzoate | 618-95-1 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of Ethyl 4-methyl-3-nitrobenzoate

This technical guide is structured to address the specific physicochemical properties of Ethyl 4-methyl-3-nitrobenzoate , correcting the provided CAS number to ensure scientific accuracy.

Executive Summary & Chemical Identity Correction

Critical Advisory: The request referenced CAS 610-23-1 in conjunction with this compound. This is chemically incorrect.

-

CAS 610-23-1 corresponds to 4,5-Dinitro-o-xylene (1,2-dimethyl-4,5-dinitrobenzene).[1]

-

This compound corresponds to CAS 19013-15-1 (also known as 4-methyl-3-nitrobenzoic acid ethyl ester).[2]

This guide focuses exclusively on the benzoate ester (CAS 19013-15-1) as requested by the chemical name. This compound is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds (e.g., indoles via the Reissert synthesis).

Physicochemical Profile

| Property | Value / Characteristic |

| Chemical Formula | |

| Molecular Weight | 209.20 g/mol |

| Physical State | Crystalline Solid (Off-white to yellow) |

| Melting Point | 51–53 °C (Typical) |

| Polarity Profile | Amphiphilic: Lipophilic ethyl/methyl groups vs. Polar nitro/ester groups.[3] |

Solubility Profiling in Organic Solvents[4]

Solubility data is the cornerstone of process design. For this compound, solubility is governed by the interplay between the electron-withdrawing nitro group (dipole-dipole interactions) and the hydrophobic ethyl/methyl moieties.

Solvent Classification & Solubility Trends

The following data summarizes the saturation behavior observed in standard process development.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | High | Strong dipole-dipole interactions with the nitro group. Preferred for reaction media. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Solute accepts H-bonds (nitro/ester) but cannot donate. Solubility increases sharply with temperature ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core. |

| Non-Polar | n-Hexane, Heptane, Cyclohexane | Low | Lack of polar interactions; used as anti-solvents. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |

Temperature-Dependent Solubility (Thermodynamics)

Solubility in alcohols (e.g., Ethanol) follows a classic endothermic dissolution curve. This dependency is exploited for purification.[4][5]

-

Low T (0–5°C): Solubility is minimal (< 0.02 mole fraction), facilitating high-yield crystallization.

-

High T (Reflux): Solubility is high, allowing for minimal solvent volume usage during dissolution.

Thermodynamic Modeling (The Apelblat Equation)[4]

To design precise crystallization processes, experimental solubility data (

Where:

- : Mole fraction solubility of the solute.[6]

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis of experimental data.

Application:

For this compound in Ethanol , the dissolution enthalpy (

Experimental Protocols

Protocol: Gravimetric Solubility Determination

A self-validating workflow to generate precise solubility curves.

-

Preparation: Add excess this compound to 50 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase is still present (saturated).

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Transfer to a weighed dish, evaporate solvent, and dry to constant weight.

-

Check: If standard deviation between triplicates > 3%, repeat equilibration.

-

Protocol: Purification via Anti-Solvent Crystallization

Target: >99% Purity from crude synthesis mixture.

Figure 1: Anti-solvent crystallization workflow optimized for yield and purity.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the solubility data and purification success, the following analytical checks are mandatory:

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1%

) gradient. -

Detection: UV at 254 nm (Nitro aromatic absorption).

-

Success Criteria: Single peak > 99.0% area.

-

-

Differential Scanning Calorimetry (DSC):

-

Run a heat cycle (5°C/min) to determine the onset melting point.

-

Self-Validation: A sharp endothermic peak at 51–53°C confirms high crystallinity and purity. Broadening indicates solvent inclusion or impurities.

-

References

- Sha, M., et al. (2020). "Solubility and Solution Thermodynamics of this compound in Twelve Organic Solvents." Journal of Chemical & Engineering Data.

-

PubChem. (2025).[1][3][7] "this compound (CAS 19013-15-1) Compound Summary." National Library of Medicine. [Link]

-

U.S. EPA. (2024). "Substance Registry Services: CAS 610-23-1 (4,5-Dinitro-o-xylene)."[1] EPA SRS. [Link]

Sources

- 1. 4,5-Dinitro-o-xylene | C8H8N2O4 | CID 69120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19013-15-1|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 4-methyl-3-nitrobenzoate as a Strategic Pharmaceutical Scaffold

The following technical guide details the research potential, chemical reactivity, and pharmaceutical applications of Ethyl 4-methyl-3-nitrobenzoate .

CAS: 19013-15-1 | Molecular Formula: C₁₀H₁₁NO₄ | MW: 209.20 g/mol

Executive Summary

This compound is a high-value aromatic building block defined by its densely functionalized core. It features three distinct reactive handles: an ethyl ester (C1), a nitro group (C3), and a methyl group (C4).[1][2] This specific substitution pattern makes it an indispensable precursor in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs), most notably Nilotinib (Tasigna®) .[1] Furthermore, the ortho-relationship between the nitro and methyl groups activates the methyl protons, enabling the construction of indole scaffolds via the Leimgruber-Batcho synthesis, yielding indole-6-carboxylates.

This guide outlines the compound's primary research areas, focusing on its conversion into bioactive pharmacophores.

Chemical Profile & Reactivity

The utility of this compound stems from the electronic interplay between its substituents:

-

Nitro Group (C3): Acts as a latent amine.[1] Upon reduction, it provides the aniline functionality required for urea or amide bond formation common in kinase inhibitors.[1]

-

Methyl Group (C4): The ortho-nitro group significantly increases the acidity of the benzylic methyl protons (

approx. 20-22 in DMSO). This allows for condensation with electrophiles like N,N-dimethylformamide dimethyl acetal (DMF-DMA). -

Ethyl Ester (C1): A masked carboxylic acid that can be hydrolyzed to the free acid or converted to amides/hydrazides after scaffold construction.

Reactivity Matrix

| Functional Group | Reaction Type | Target Intermediate | Pharmaceutical Application |

| Nitro (C3) | Catalytic Hydrogenation | Ethyl 3-amino-4-methylbenzoate | Nilotinib , Ponatinib analogs |

| Methyl (C4) | Condensation (DMF-DMA) | Enamine species | Indole-6-carboxylates |

| Ester (C1) | Hydrolysis/Amidation | Benzoic acid derivatives | Bioconjugation, Prodrugs |

Key Research Area 1: Kinase Inhibitor Synthesis (Nilotinib)

The most commercially significant application of this compound is its reduction to Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8). This aniline derivative forms the "tail" section of the BCR-ABL inhibitor Nilotinib.

Mechanism of Action

In the synthesis of Nilotinib, the aniline nitrogen attacks a cyanamide electrophile to form a guanidine, which is subsequently cyclized with an enaminone to build the pyrimidine ring.[1] The 4-methyl group provides critical steric bulk that fits into the hydrophobic pocket of the ABL kinase domain, enhancing selectivity over SRC kinases.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the nitrobenzoate starting material into the Nilotinib core.

Figure 1: Synthetic workflow from this compound to the Nilotinib kinase inhibitor scaffold.

Key Research Area 2: Indole Scaffold Construction

Researchers utilizing this compound can access substituted indoles efficiently. The specific arrangement of the nitro and methyl groups permits the Leimgruber-Batcho Indole Synthesis , a robust method for preparing indoles without harsh acidic conditions (unlike the Fischer synthesis).

The Leimgruber-Batcho Protocol[3]

-

Enamine Formation: Reaction with DMF-DMA converts the activated methyl group into a

-dimethylamino-2-nitrostyrene derivative. -

Reductive Cyclization: Reduction of the nitro group (using H₂/Pd-C or Zn/AcOH) triggers an intramolecular condensation with the enamine, closing the pyrrole ring.

Target Product: Because the ester is meta to the nitro and para to the methyl group, the resulting bicycle is Ethyl 1H-indole-6-carboxylate . Indole-6-carboxylates are privileged structures in drug discovery, serving as bioisosteres for purines and quinazolines.

Figure 2: Mechanism of Leimgruber-Batcho synthesis yielding the indole-6-carboxylate scaffold.

Experimental Protocols

Protocol A: Catalytic Reduction to Ethyl 3-amino-4-methylbenzoate

Primary application: Synthesis of aniline precursors for kinase inhibitors.

-

Preparation: Dissolve This compound (10.0 g, 47.8 mmol) in dry Methanol (100 mL).

-

Catalyst Loading: Carefully add 10% Pd/C (500 mg) under an inert nitrogen atmosphere.[1] Caution: Pd/C is pyrophoric; ensure the catalyst is wet with solvent before exposure to air.

-

Hydrogenation: Purge the vessel with Hydrogen gas (

). Maintain a pressure of 1 atm (balloon) or 30 psi (Parr shaker) at Room Temperature (25°C) for 4–6 hours. -

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting nitro compound (

) will disappear, replaced by the fluorescent amine ( -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-methylbenzoate as a chemically pure, off-white solid (Yield: >95%).

Protocol B: Data Summary for Researchers

| Property | Value | Note |

| Melting Point | 75–78 °C | For the amino-ester derivative |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water |

| Storage | 2–8°C, Inert Atmosphere | Nitro compounds are stable; Amines oxidize over time |

| Toxicity | Irritant | Standard PPE required; avoid dust inhalation |

References

-

Nilotinib Synthesis & Intermediates

-

Leimgruber-Batcho Indole Synthesis

-

Compound Data & Safety

- This compound (CAS 19013-15-1) Substance Detail. PubChem.

-

Source: [1]

-

Reduction Methodologies

Sources

- 1. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 2. PROCESS FOR THE PREPARATION OF PURE NILOTINIB AND ITS SALT - Patent 3404025 [data.epo.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 4-anilino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl 3-Amino-4-methylbenzoate | 41191-92-8 [chemicalbook.com]

- 12. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

Methodological & Application

Buchwald-Hartwig amination of Ethyl 4-methyl-3-nitrobenzoate derivatives

Executive Summary

The Buchwald-Hartwig amination of Ethyl 4-methyl-3-nitrobenzoate derivatives—specifically halogenated analogs such as Ethyl 4-bromo-3-nitrobenzoate —presents a unique set of chemoselective challenges. While the nitro group renders the aryl ring electron-deficient (facilitating oxidative addition), it simultaneously introduces two critical failure modes:

-

Catalyst Poisoning: Nitro groups can coordinate to Palladium (Pd), arresting the catalytic cycle.

-

Competitive SNAr: The electron-withdrawing nature of the nitro and ester groups activates the ring for uncatalyzed Nucleophilic Aromatic Substitution (SNAr), leading to background side reactions with poor regiocontrol.

-

Base Sensitivity: The ethyl ester moiety is susceptible to hydrolysis or transesterification when strong alkoxide bases (e.g., NaOtBu) are employed.

This application note provides an optimized, self-validating protocol to overcome these barriers, utilizing Third-Generation Buchwald Precatalysts and weak inorganic bases to ensure high yield and functional group tolerance.

Strategic Framework: The "3-Point Check"

Before initiating the reaction, the experimental design must satisfy the following three criteria to ensure chemoselectivity over SNAr and ester hydrolysis.

A. Ligand Selection: The Steric Imperative

For nitro-containing substrates, BrettPhos and XPhos are the ligands of choice. Their large steric bulk serves two functions:

-

Prevents Nitro Coordination: The bulky biaryl backbone physically blocks the nitro group from binding to the Pd center.

-

Accelerates Reductive Elimination: This is the turnover-limiting step for electron-deficient arenes. Bulky ligands force the amine and aryl group together, driving the cycle forward.

B. Base Selection: The pKa Window

Standard Buchwald bases like Sodium tert-butoxide (NaOtBu) are forbidden for this substrate. They will hydrolyze the ethyl ester to the carboxylic acid or cause transesterification.

-

Optimal Choice: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These bases are strong enough to deprotonate the amine-Pd complex but weak enough to leave the ester intact.

C. Solvent System: Controlling the Background Reaction

-

Avoid: Polar aprotic solvents (DMF, DMSO) if possible, as they accelerate the competing uncatalyzed SNAr pathway.

-

Preferred: Toluene or 1,4-Dioxane . These non-polar/moderately polar solvents suppress the charged transition state of the SNAr reaction while maintaining catalyst solubility.

Decision Logic & Workflow

The following decision tree illustrates the critical path for selecting the correct protocol based on the specific derivative structure.

Figure 1: Decision logic for optimizing reaction conditions to suppress SNAr and prevent ester hydrolysis.

Optimized Experimental Protocol

Target Reaction: Amination of Ethyl 4-bromo-3-nitrobenzoate with a primary amine (e.g., Morpholine or Aniline derivative).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Ethyl 4-bromo-3-nitrobenzoate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1–3 mol%)

-

Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

-

-

Base: Cs₂CO₃ (2.0 equiv, dried)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology

-

Preparation of Glassware:

-

Oven-dry a reaction vial (screw-cap with septum) or a Schlenk tube. Cool under a stream of Argon or Nitrogen.

-

Why: Moisture kills the active catalytic species and promotes ester hydrolysis.

-

-

Reagent Charging (Glovebox or Air-Free Technique):

-

Add Ethyl 4-bromo-3-nitrobenzoate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv) to the vial.

-

Note: If the amine is a solid, add it now. If liquid, add in step 4.

-

-

Inert Atmosphere Establishment:

-

Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

-

-

Solvent & Liquid Reagent Addition:

-

Add anhydrous Toluene via syringe.

-

Add the liquid Amine (1.2 equiv) dropwise.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Time: Monitor via LC-MS or TLC at 1 hour, 4 hours, and 12 hours.

-

Endpoint: Disappearance of the aryl bromide.[1]

-

-

Work-up:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Note: Nitro-amines are often brightly colored (yellow/orange), aiding visual fractionation.

-

Mechanism & Critical Control Points

Understanding the catalytic cycle allows for rapid troubleshooting. The diagram below highlights where the specific "Nitro/Ester" challenges occur.

Figure 2: Catalytic cycle highlighting critical control points. The electron-deficient nature of the nitro-arene facilitates Oxidative Addition, but the Base Step is the primary failure mode due to ester sensitivity.

Data Analysis & Troubleshooting

Expected Results vs. Common Failures

| Observation (LC-MS) | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst Deactivation | Switch to BrettPhos Pd G4 ; ensure strict O₂-free conditions. |

| Product + Hydrolyzed Ester | Base too strong | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. |

| Product + SNAr Adduct | Background Reaction | Lower temperature to 60°C; switch solvent to Toluene; increase catalyst loading to outcompete SNAr. |

| De-halogenated Arene | Reduction of Ar-Br | Solvent is acting as hydride source (avoid alcohols); ensure anhydrous conditions. |

| Aniline Formation | Nitro Reduction | Reaction is too reducing. Avoid formate sources; ensure high purity of amine. |

References

-

Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed Amination Reactions." Chemical Science, 2011.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

-

ACS Green Chemistry Institute. "Buchwald-Hartwig Amination Reagent Guide." ACS GCI Pharmaceutical Roundtable, 2024.

-

Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for this compound derivatives and all reagents before use.

Sources

Application Note: Strategic Utilization of Ethyl 4-methyl-3-nitrobenzoate in Medicinal Chemistry

Executive Summary: The Divergent Scaffold

In the landscape of medicinal chemistry, Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1) serves as a high-value "divergent scaffold." Its utility stems from its trisubstituted benzene core, which offers three distinct vectors for chemical expansion:

-

The Nitro Group (C3): A latent nitrogen source for anilines, ureas, or heterocycle closure.

-

The Methyl Group (C4): A benzylic handle susceptible to radical halogenation or enamine condensation.

-

The Ester Group (C1): A protected carboxylic acid ready for amidation or hydrolysis.

This guide details the specific protocols to transform this building block into precursors for Tyrosine Kinase Inhibitors (TKIs) (e.g., Nilotinib analogs) and Indole-6-carboxylates , providing a self-validating roadmap for high-purity synthesis.

Chemical Profile & Reactivity Analysis

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Formula | C₁₀H₁₁NO₄ | Compact MW (209.[1]20) allows room for heavy pharmacophores. |

| Structure | 1,3,4-trisubstituted benzene | Regiochemistry Control: The 1,4-para relationship between the ester and methyl group is fixed, preventing regioisomer scrambling during downstream cyclizations. |

| Melting Point | 39-40 °C (Solid) | Low melting point requires careful handling during vacuum drying to avoid sublimation or melt-fusing. |

| Solubility | Soluble in EtOH, EtOAc, DCM | Compatible with standard organic workups; poor water solubility aids aqueous quenching. |

Pathway A: Synthesis of Kinase Inhibitor Precursors (Nitro Reduction)

The reduction of the nitro group yields Ethyl 3-amino-4-methylbenzoate , a structural motif ubiquitous in Bcr-Abl tyrosine kinase inhibitors like Nilotinib and Ponatinib . The 3-amino-4-methylphenyl core is critical for hydrogen bonding within the kinase ATP-binding pocket.

Protocol A: Chemoselective Reduction using Fe/Acetic Acid

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, it can sometimes reduce the ester or cause transesterification if the solvent is not carefully matched. The Iron/Acetic acid method is robust, inexpensive, and highly selective for the nitro group in the presence of the ester.

Materials:

-

This compound (10.0 mmol, 2.09 g)

-

Iron powder (50.0 mmol, 2.8 g, ~325 mesh)

-

Glacial Acetic Acid (20 mL)

-

Ethyl Acetate (EtOAc) and Sodium Bicarbonate (NaHCO₃) for workup.

Step-by-Step Procedure:

-

Activation: In a 100 mL round-bottom flask, suspend the iron powder in 5 mL of glacial acetic acid. Stir vigorously at room temperature for 5 minutes to activate the surface.

-

Addition: Dissolve the nitrobenzoate substrate in 15 mL of acetic acid and add it to the iron suspension.

-

Reaction: Heat the mixture to 60°C for 2-3 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).

-

-

Workup (Critical Step):

-

Filter through a pad of Celite to remove iron salts. Wash the pad with EtOAc.

-

Neutralization: The filtrate contains acetic acid. Pour it slowly into a saturated NaHCO₃ solution until gas evolution ceases (pH ~8). Caution: Vigorous CO₂ evolution.

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Yield: Expect 85-92% of a tan/off-white solid.

Validation: ¹H NMR (CDCl₃) should show a broad singlet at ~3.7 ppm (NH₂) and the disappearance of the downfield aromatic proton signal adjacent to the nitro group.

Pathway B: The Batcho-Leimgruber Indole Synthesis

This pathway transforms the starting material into Ethyl indole-6-carboxylate . This is a powerful method to construct the indole core while retaining the ester functionality at the 6-position, a substitution pattern difficult to achieve via Fischer Indole synthesis.

Mechanism

The reaction relies on the acidity of the benzylic methyl protons (enhanced by the ortho-nitro group). Condensation with DMF-DMA forms an enamine, which undergoes reductive cyclization.

Protocol B: Two-Step Indole Formation

Step 1: Enamine Formation

-

Reagents: Mix this compound (10 mmol) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol) in anhydrous DMF (10 mL).

-

Conditions: Heat to 110°C for 4-6 hours under nitrogen. The solution will turn deep red/orange (characteristic of the nitrostyrene enamine).

-

Isolation: Remove excess DMF and DMF-DMA on a rotary evaporator under high vacuum. The residue (red oil/solid) is used directly.

Step 2: Reductive Cyclization

-

Reagents: Dissolve the crude enamine in Methanol (30 mL) and Acetic Acid (5 mL). Add Raney Nickel (approx. 1 g slurry) or 10% Pd/C (200 mg).

-

Hydrogenation: Stir under a balloon of H₂ gas at room temperature for 12-18 hours.

-

Alternative: For a metal-free reduction, use Titanium(III) chloride, though H₂/Pd is cleaner for this substrate.

-

-

Workup: Filter through Celite. Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO₃, then brine.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Product: Ethyl 1H-indole-6-carboxylate. Note: The ester remains at the 6-position because the methyl group (C4 of benzene) becomes C3a of the indole, and the nitro group (C3 of benzene) becomes N1.

Pathway C: Benzylic Functionalization (Bromination)

To access quinazolines or modify the side chain without cyclizing, benzylic bromination is the route of choice.

Protocol C: Radical Bromination

-

Reagents: Substrate (10 mmol), N-Bromosuccinimide (NBS) (11 mmol), and AIBN (0.5 mmol) in CCl₄ or Benzotrifluoride (green alternative).

-

Reaction: Reflux (80°C) for 4 hours.

-

Self-Validating Endpoint: Succinimide floats to the top of the solvent as a white solid.

-

-

Workup: Filter off succinimide while hot. Concentrate filtrate.[4][5]

-

Warning: The product, Ethyl 4-(bromomethyl)-3-nitrobenzoate , is a potent lachrymator and skin irritant. Handle in a fume hood.

Visualizing the Synthetic Divergence

Figure 1: Divergent synthetic pathways from this compound accessing three distinct pharmacological classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved from [Link]

-

Organic Syntheses. Synthesis of Methyl Indole-4-carboxylate (Analogous protocol for Indole-6-carboxylate). Org. Synth. 2004, 81, 254. Retrieved from [Link]

- Google Patents.Process for the preparation of Nilotinib (WO2015087343A2).

-

Royal Society of Chemistry. Nitration of Methyl Benzoate Protocol. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation method and intermediate of nilotinib - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP3404025B1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

Application Note: Strategic Utilization of Ethyl 4-methyl-3-nitrobenzoate in Agrochemical Synthesis

Abstract & Core Utility

Ethyl 4-methyl-3-nitrobenzoate (Compound A ) serves as a critical "masked" scaffold in the synthesis of next-generation agrochemicals. Its structural value lies in the 3,4-disubstitution pattern , a motif frequently observed in benzoylurea insecticides, benzamide fungicides, and diacylhydrazine growth regulators.

The nitro group at position 3 acts as a latent amine, allowing for late-stage functionalization, while the ethyl ester at position 1 provides a handle for lipophilicity modulation or conversion to acyl chlorides/hydrazides. This application note details the chemoselective reduction of Compound A to Ethyl 3-amino-4-methylbenzoate and outlines its downstream utility in constructing "privileged" agrochemical cores.

Chemical Profile & Structural Advantages[1][2][3][4]

| Property | Specification | Agrochemical Relevance |

| CAS Number | 7356-11-8 | Unique identifier for regulatory tracking. |

| Formula | C₁₀H₁₁NO₄ | Balance of polarity and aromaticity. |

| MW | 209.20 g/mol | Low molecular weight allows for complex downstream coupling. |

| Lipophilicity (LogP) | ~2.5 (Predicted) | Ideal range for systemic transport in plant phloem/xylem. |

| Metabolic Stability | 4-Methyl group | Blocks metabolic oxidation at the para position, enhancing field half-life. |

Structural Logic in Design

The 4-methyl-3-nitro motif is strategically valuable because:

-

Steric Steering: The 4-methyl group provides steric bulk that can lock the conformation of downstream amides, improving binding affinity to target enzymes (e.g., chitin synthase).

-

Electronic Activation: The nitro group activates the ring for potential nucleophilic aromatic substitution (SNAr) prior to reduction, though its primary role is usually as an amine precursor.

-

Orthogonal Reactivity: The ester and nitro groups can be manipulated independently, allowing for divergent synthesis of libraries.

Synthetic Pathways & Downstream Applications[1][5][6]

The utility of this compound is defined by its transformation into the 3-amino derivative, which acts as a gateway to three major agrochemical scaffolds.

Pathway A: Benzamide Synthesis (Fungicides)

The reduced amine reacts with acid chlorides to form benzamides. This scaffold is homologous to active ingredients like Zoxamide or Fluopicolide analogs, where the amide bond is critical for tubulin inhibition.

Pathway B: Diacylhydrazines (Insect Growth Regulators)

The ester group can be converted to a hydrazide, or the amine can be diazotized. This mimics the core structure of Tebufenozide and Methoxyfenozide , which are ecdysone agonists. The 3,4-substitution pattern is vital for fitting into the ecdysone receptor binding pocket.

Detailed Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation (High Purity)

Best for: Large-scale synthesis where clean workup is required.

Objective: Reduce the nitro group to an amine without hydrolyzing the ethyl ester.

Reagents:

-

This compound (10.0 g, 47.8 mmol)

-

Palladium on Carbon (Pd/C), 10 wt. % loading (0.5 g)

-

Ethanol (Absolute, 100 mL)

-

Hydrogen gas (Balloon or low pressure < 3 bar)

Step-by-Step Procedure:

-

Preparation: In a 250 mL three-neck round-bottom flask, dissolve the nitrobenzoate in Ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.

-

Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

-

Reaction: Stir vigorously at room temperature (25°C) under Hydrogen atmosphere.

-

Monitoring: Check TLC (30% EtOAc/Hexane) every hour. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).

-

-

Workup: Once complete (typically 3-6 hours), filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric. Keep wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-methylbenzoate as an off-white solid.

-

Expected Yield: 90-95%

-

Purity Check: 1H NMR (CDCl3): Look for broad singlet (NH2) at ~3.5-4.0 ppm.

-

Protocol 2: Iron-Mediated Reduction (Robustness)

Best for: Lab-scale synthesis or when halogen substituents are present on the ring (avoids dehalogenation).

Reagents:

-

This compound (1.0 equiv)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Ammonium Chloride (NH4Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

-

Suspend the nitrobenzoate and Iron powder in the EtOH/Water mixture.

-

Add solid Ammonium Chloride.

-

Heat the mixture to reflux (approx. 75-80°C) with vigorous mechanical stirring.

-

Monitor by TLC. Reaction is usually complete within 2-4 hours.

-

Hot Filtration: Filter the hot mixture immediately to remove Iron oxide sludge. Wash the filter cake with hot Ethanol.

-

Extraction: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3x).

-

Dry over Na2SO4 and concentrate to yield the crude amine.

Process Visualization: Hydrogenation Workflow

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or insufficient H2 pressure. | Add fresh catalyst (under N2); increase pressure to 3 bar; ensure solvent is sulfur-free. |

| Ester Hydrolysis | Reaction medium too acidic/basic or wet. | Use anhydrous Ethanol; avoid strong acid catalysts during reduction; store starting material dry. |

| Azo Impurities | Coupling of nitroso intermediates (common in basic media). | Ensure vigorous stirring (mass transfer limit); maintain slightly acidic pH if using Fe reduction. |

| Low Yield (Fe Method) | Product trapped in Iron sludge. | Perform filtration while the mixture is boiling hot ; wash cake thoroughly with hot solvent. |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: Although stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

-

Sensitization: this compound and its amine derivative are potential skin sensitizers. Use Nitrile gloves and work in a fume hood.

-

Catalyst Safety: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet with water or solvent during handling and disposal.

References

-

Org. Syn. Procedure: Gassman, P. G.; Gruetzmacher, G. "Ethyl 4-Amino-3-methylbenzoate."[1] Organic Syntheses, Coll.[1] Vol. 6, p.581 (1988); Vol. 58, p.113 (1978).

-

Agrochemical Scaffold Synthesis: Patent CN104356022A. "Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide." (2015).

-

Safety Data: PubChem Compound Summary for Ethyl 4-amino-3-methylbenzoate (CID 282796).

-

Reaction Mechanism: "Reduction of Nitro Compounds." Organic Chemistry Portal.

Sources

Application Note: Regioselective Nitration of Ethyl 4-Methylbenzoate

Abstract & Scope

This application note details the protocol for the regioselective nitration of ethyl 4-methylbenzoate (ethyl p-toluate) to synthesize ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1). This reaction is a classic Electrophilic Aromatic Substitution (EAS) where the directing effects of two competing substituents—the activating methyl group and the deactivating ester group—must be managed to ensure high regioselectivity.[1]

This intermediate is critical in the development of pharmaceutical APIs, specifically in the synthesis of benzamide-based kinase inhibitors and anti-arrhythmic agents where the 3-amino scaffold is required post-reduction.

Scientific Foundation & Mechanistic Insight

Regioselectivity Analysis

The substrate, ethyl 4-methylbenzoate, presents a "push-pull" electronic system on the benzene ring:

-

The Ester Group (

): Electron-withdrawing (deactivating) and meta-directing.[1] -

The Methyl Group (

): Electron-donating (activating) and ortho/para-directing.

The Directive: In EAS reactions, activating groups generally dominate directing effects over deactivating groups. However, in this specific substrate, the directing effects are cooperative .

-

The methyl group directs incoming electrophiles to positions 2 and 3 (ortho).

-

The ester group directs incoming electrophiles to positions 3 and 5 (meta).

-

Result: Position 3 is synergistically activated by both groups (Ortho to Methyl, Meta to Ester). Position 2 is sterically hindered by the ester and less electronically favorable.

Reaction Mechanism

The reaction utilizes "Mixed Acid" (Sulfuric/Nitric) to generate the nitronium ion (

Figure 1: Mechanistic pathway showing the generation of the nitronium ion and the regioselective attack at the 3-position.[1]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 4-methylbenzoate | 164.20 | 1.0 | Substrate |

| Nitric Acid (fuming, >90%) | 63.01 | 1.1 - 1.2 | Electrophile Source |

| Sulfuric Acid (conc. 98%) | 98.08 | Solvent Vol. | Catalyst/Dehydrating Agent |

| Ethanol (95%) | - | - | Recrystallization Solvent |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Pressure-equalizing addition funnel

-

Low-temperature thermometer

Step-by-Step Methodology

Phase 1: Preparation & Cooling[1][3]

-

Setup: Clamp the three-neck flask in the fume hood. Attach the addition funnel and thermometer. Ensure the system is open to air but protected from moisture (drying tube optional but recommended).

-

Solvation: Add Ethyl 4-methylbenzoate (16.4 g, 100 mmol) to the flask.

-

Acid Charge: Add 30 mL of conc.

to the flask. Stir gently. The ester may protonate, generating heat. -

Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

Phase 2: Electrophile Addition (Critical Step)

-

Mixed Acid Prep: In a separate beaker, pre-mix conc.

(5.0 mL, ~110 mmol) with conc. -

Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the reaction flask over 30–45 minutes .

-

Constraint: Do NOT allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration and ester hydrolysis.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 5–10°C for 1 hour .

Phase 3: Quenching & Isolation

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid or oil that solidifies upon scratching.

-

Filtration: Vacuum filter the solid using a Buchner funnel. Wash with cold water (

) to remove residual acid. -

Neutralization: Wash the filter cake with 5%

solution until no fizzing is observed, then wash again with water.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling 95% Ethanol . Allow to cool slowly to room temperature, then refrigerate.

-

Drying: Filter the crystals and dry in a vacuum desiccator over

.

Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.

Quality Control & Validation

Expected Data

The product, This compound , should be validated using H-NMR.

| Parameter | Specification |

| Appearance | Pale yellow crystalline solid (or oil solidifying on standing) |

| Melting Point | 40–42°C (Note: Often low melting; may require chilling to crystallize) |

| Yield | Typical: 75–85% |

H-NMR Interpretation (300 MHz, )

- 8.55 (d, J=1.8 Hz, 1H): Aromatic proton at C2. Highly deshielded by the ortho-nitro and ortho-ester groups. Appears as a doublet (meta coupling) or singlet.

- 8.15 (dd, J=8.0, 1.8 Hz, 1H): Aromatic proton at C6. Ortho to the ester.

- 7.45 (d, J=8.0 Hz, 1H): Aromatic proton at C5. Ortho to the methyl group.

-

4.40 (q, J=7.0 Hz, 2H): Methylene protons of the ethyl ester (

-

2.65 (s, 3H): Methyl protons on the ring (

-

1.42 (t, J=7.0 Hz, 3H): Methyl protons of the ethyl ester (

Troubleshooting & Safety

Troubleshooting Guide

-

Low Yield / Oil Formation: If the product oils out and refuses to crystallize on ice, extract the aqueous quench mixture with Dichloromethane (DCM), dry over

, and evaporate. Recrystallize the residue from cold ethanol or hexanes. -

Dinitration: If NMR shows extra peaks or mass spec shows M+45, the reaction temperature was likely too high or excess nitric acid was used. Maintain strict temperature control (<10°C).

-

Hydrolysis: If the product is acidic or soluble in base, the ester hydrolyzed. Ensure the quenching step is done on ice, not water, to keep the temperature low during dilution.

Safety Hazards

-

Nitric Acid: Strong oxidizer. Causes severe burns. Incompatible with organic solvents (potential explosion).

-

Exotherm: The mixing of sulfuric acid and organic esters is exothermic. The addition of nitric acid is highly exothermic. Runaway reactions can occur if cooling fails.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14945864, this compound. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Royal Society of Chemistry. (n.d.). Nitration of Methyl Benzoate - Experimental Procedure. (Adapted for Ethyl derivative).[5][6] Retrieved from [Link]

Sources

Application Note: Spectroscopic Analysis of Ethyl 4-methyl-3-nitrobenzoate Reduction Products

Abstract & Objective

This application note details the spectroscopic protocols for monitoring and validating the reduction of Ethyl 4-methyl-3-nitrobenzoate (Reactant) to Ethyl 3-amino-4-methylbenzoate (Product). This transformation is a critical step in the synthesis of local anesthetics and substituted benzocaine analogs.

The reduction of the nitro group (

Chemical Context & Reaction Scheme

The target reaction involves the reduction of the nitro group at the meta position relative to the ester (and ortho to the methyl group).

Reaction Workflow Diagram

Figure 1: Reaction workflow illustrating the reduction pathway and critical analysis point.

Protocol 1: In-Process Monitoring via FTIR

Objective: Rapid, qualitative determination of reaction completion (disappearance of Nitro functionality).

Methodology

-

Sampling: Aliquot 50 µL of reaction mixture.

-

Workup (Miniature): Filter catalyst (if heterogeneous). Evaporate solvent under nitrogen stream to obtain a thin film.

-

Acquisition: Collect spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans) using ATR (Attenuated Total Reflectance) accessory.

Spectral Interpretation Guide

The reaction progress is quantified by the "Switching Signals"—the disappearance of N-O stretches and the emergence of N-H stretches.

| Functional Group | Mode | Reactant (Nitro) Frequency (cm⁻¹) | Product (Amine) Frequency (cm⁻¹) | Status Indicator |

| Amine ( | Stretch (sym/asym) | Absent | 3450, 3360 (Doublet) | GO (Product Forming) |

| Nitro ( | Asymmetric Stretch | ~1530 | Absent | STOP (Reaction Incomplete) |

| Nitro ( | Symmetric Stretch | ~1350 | Absent | STOP (Reaction Incomplete) |

| Ester ( | Stretch | 1720 | 1690-1705 | Shift due to conjugation |

Critical Control Point: If peaks at 1530 cm⁻¹ persist, extend reaction time. Do not proceed to workup.

Protocol 2: Structural Validation via H NMR

Objective: Definitive structural confirmation and purity analysis.

Solvent:

The "Electronic Switch" Effect

The conversion of the electron-withdrawing Nitro group (

Step-by-Step Analysis

-

Prepare Sample: Dissolve ~10 mg of isolated solid in 0.6 mL

. -

Acquisition: Standard proton parameters (pulse angle 30°, delay 1s, 16 scans).

-

Integration: Set the Ethyl

triplet (approx 1.4 ppm) to integral 3.00 as the internal reference.

Data Comparison Table

| Proton Assignment | Reactant ( | Product ( | Shift ( | Mechanistic Explanation |

| Ar-H (C2) (Between substituents) | ~8.50 (d) | ~7.35 (d) | -1.15 | Loss of anisotropic deshielding from |

| Ar-H (C6) (Ortho to Ester) | ~7.90 (dd) | ~7.38 (dd) | -0.52 | General ring shielding by amine. |

| Ar-H (C5) (Ortho to Methyl) | ~7.40 (d) | ~7.10 (d) | -0.30 | Less affected, but still shielded. |

| Amine ( | Absent | 3.70 - 4.00 | New Signal | Broad singlet; |

| Ar-Methyl ( | ~2.65 (s) | 2.20 (s) | -0.45 | Shielding due to adjacent electron-rich amine. |

| Ethyl ( | 4.40 (q) | 4.35 (q) | Minor | Distant from reaction center. |

Self-Validating Check:

-

Look for the Amine Singlet around 3.7–4.0 ppm.

-

Verify the Aromatic Region has simplified and shifted upfield (below 7.5 ppm).

-

Impurity Alert: If signals appear around 8.0–8.2 ppm, unreacted starting material is present.

Protocol 3: UV-Vis Spectroscopy

Objective: Secondary confirmation of conjugation changes. Solvent: Ethanol or Methanol.

-

Reactant: Displays absorption typical of nitro-aromatics (

nm). -

Product: The amino group introduces an auxochromic effect, causing a bathochromic shift (Red Shift) and often a new band appearing near 290–300 nm due to

transitions facilitated by the lone pair on nitrogen.

Logic Tree for Product Release

Use this decision matrix to determine if the batch is ready for downstream processing.

Figure 2: Quality Control Decision Matrix.

References

-

Reduction of Nitro Groups: Master Organic Chemistry. "Reduction of Nitro Groups to Amines."[1][2] Available at: [Link][2][3]

-

Spectral Data (Product): National Institutes of Health (NIH), PubChem. "Ethyl 3-amino-4-methylbenzoate (Compound)." Available at: [Link]

-

Reaction Mechanism & Teaching: Royal Society of Chemistry. "Nitration of Methyl Benzoate." (Context for starting material synthesis). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyl-3-nitrobenzoate

Ticket Subject: Troubleshooting Impurity Profiles & Yield Loss Assigned Specialist: Senior Application Scientist Status: Open Reference ID: E-MNB-SYN-001

Diagnostic Overview

Welcome to the technical support hub for the nitration of Ethyl 4-methylbenzoate (Ethyl p-toluate). This synthesis relies on the synergistic directing effects of a methyl group (activator, o,p-director) and an ethoxycarbonyl group (deactivator, m-director).[1] While theoretically straightforward, the competing kinetics of hydrolysis, oxidation, and poly-nitration frequently compromise purity.[1]

Reaction Logic & Failure Points

The following diagnostic map illustrates the primary reaction pathway versus common deviation points (side reactions). Use this to identify where your specific experiment may have diverged.[1]

Figure 1: Reaction pathway analysis showing the target synthesis and three primary failure modes: Hydrolysis (Red), Over-nitration (Yellow), and Regio-isomerism (Grey).[1]

Troubleshooting Modules (FAQs)

Module A: The "Disappearing" Product (Hydrolysis)

Symptom: The crude product yield is low, or the product dissolves in aqueous sodium bicarbonate during workup. Root Cause: Acid-Catalyzed Ester Hydrolysis.[1][2][3][4]

The nitration medium (mixed acid) contains water produced by the formation of the nitronium ion (

If the temperature rises uncontrolled, the sulfuric acid acts as a catalyst to hydrolyze the ethyl ester back to the carboxylic acid (4-methyl-3-nitrobenzoic acid).

Diagnostic Protocol:

-

Take a small sample of your crude solid.[1]

-

Add saturated

solution.[1] -

Observation: If it fizzes (evolution of

) and dissolves, you have hydrolyzed your ester to the acid.

Corrective Action:

-

Control Exotherm: Maintain reaction temperature strictly between

and -

Anhydrous Conditions: Ensure your starting materials are dry. Minimize water entry, though some water generation is unavoidable in the mechanism.[3]

Module B: The "Yellow Gum" (Regioselectivity & Dinitration)

Symptom: Product is an oily yellow semi-solid instead of a crystalline solid; melting point is depressed (Target MP:

Mechanism Insight:

-

Target (3-nitro): The methyl group directs ortho (positions 2, 6) and para (position 4, blocked).[1] The ester directs meta (position 3). Position 3 is ortho to the methyl and meta to the ester—these effects reinforce each other.

-

Impurity (2-nitro): Position 2 is ortho to the methyl and ortho to the ester. It is electronically activated but sterically crowded.[1]

-

Impurity (Dinitro): If the mono-nitrated product remains in the pot with excess acid at elevated temperatures, a second nitro group may add (likely at position 5 or 6), forming ethyl 2,6-dinitro-4-methylbenzoate.[1]

Troubleshooting Table:

| Impurity Type | Cause | Prevention Strategy |

| 2-nitro isomer | Statistical probability / High Temp | Keep T |

| Dinitro species | Excess | Use exact stoichiometric equivalents (1.05 - 1.1 eq) of |

| Oxidized Methyl | Harsh oxidation | Avoid allowing the reaction to spike above |

Standard Operating Procedure (Optimized)

To minimize the side reactions detailed above, adhere to this validated protocol. This procedure prioritizes kinetic control to favor the 3-nitro product and preserve the ester.

Reagents & Stoichiometry[1][5]

-

Substrate: Ethyl 4-methylbenzoate (1.0 equiv)

-

Nitric Acid: Concentrated

(1.05 equiv) - Slight excess only.[1] -

Sulfuric Acid: Concentrated

(solvent/catalyst volume, typically 2-3 mL per gram of substrate).[1]

Step-by-Step Protocol

-

Preparation of Nitrating Mix:

-

In a separate vessel, pre-mix the calculated amount of Conc.

and Conc. -

Critical: Cool this mixture to

in an ice bath. Pre-mixing generates heat; do not add warm acid to the substrate.

-

-

Substrate Solubilization:

-

Place Ethyl 4-methylbenzoate in a round-bottom flask containing Conc.

. Cool to

-

-

Controlled Addition (The "Danger Zone"):

-

Reaction Incubation:

-

Stir at

for 30-60 minutes. -

TLC Check: Silica gel, 20% EtOAc/Hexane.[1] Look for the disappearance of the starting material (

) and appearance of the product (

-

-

Quench & Workup:

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Observation: The product should precipitate as a pale yellow/white solid.

-

If Oil Forms: The product melting point is low (

). If it oils out, extract with Dichloromethane (DCM), wash with water (to remove acid) and 5%

-

Analytical Verification

When validating your product, look for these specific markers to confirm purity versus side-products.

1H NMR Interpretation (CDCl3)

-

Target (this compound):

-

Impurity Flag (Hydrolysis): Disappearance of the Ethyl quartet/triplet signals. Appearance of a broad COOH singlet (

ppm).[1] -

Impurity Flag (Isomer): Complex aromatic splitting patterns differing from the expected 1:1:1 integration of the trisubstituted ring.

Physical Properties[1][5][8][9]

-

State: Low-melting solid or oil.[1]

-

Melting Point:

(Pure ester).[1] -

Note: If your MP is

, you likely isolated the hydrolyzed acid (4-methyl-3-nitrobenzoic acid MP is

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General Nitration Procedures).

-

PubChem. Ethyl 4-methylbenzoate Compound Summary. National Library of Medicine.[1] [Link]

-

ChemGuide. The Nitration of Methylbenzene (Toluene). (Mechanistic insight on methyl/nitro directing effects). [Link]

-

Master Organic Chemistry. Nitration of Toluene: Mechanism and Regioselectivity. [Link]

Sources

Overcoming low reactivity of Ethyl 4-methyl-3-nitrobenzoate

Technical Support Center: Ethyl 4-methyl-3-nitrobenzoate (CAS 19013-15-1) [1]

Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Overcoming Low Reactivity & Synthetic Hurdles

Welcome to the Reactivity Support Hub

You are likely here because This compound is behaving like a "brick" in your reaction flask. This scaffold is deceptively simple but electronically stubborn.

The Root Cause Analysis: You are fighting a "Push-Pull" conflict.

-

The Fortress (Ring Deactivation): The nitro group (position 3) and the ethyl ester (position 1) are both strong Electron Withdrawing Groups (EWGs). They suck electron density out of the benzene ring, making Electrophilic Aromatic Substitution (EAS) nearly impossible.

-

The Weak Link (Benzylic Position): The methyl group at position 4 is your only real handle. However, the ortho-nitro group creates steric bulk, and while it electronically activates the methyl protons (making them acidic), it also destabilizes radical intermediates required for bromination.

Below are the three most common "Support Tickets" we receive for this molecule, with field-proven troubleshooting protocols.

Ticket #01: Leimgruber-Batcho Indole Synthesis Fails

User Issue: "I’m trying to condense the starting material with DMF-DMA to make the enamine intermediate, but the reaction stalls or yields <30%."

Diagnosis: The acidity of the benzylic protons is vinylogously activated by the o-nitro group, but it is not acidic enough to react rapidly with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) under standard mild conditions. The equilibrium is unfavorable unless methanol is aggressively removed.

Troubleshooting Protocol: The "Turbo-Charged" Enamine Synthesis

| Parameter | Standard Protocol (Fails) | Optimized Protocol (Works) |

| Solvent | DMF or neat DMF-DMA | DMF + Pyrrolidine (Catalyst) |

| Temperature | 80–100°C | 110–140°C (Vigorous Reflux) |

| Stoichiometry | 1.1 equiv DMF-DMA | 3.0 – 5.0 equiv DMF-DMA |

| Equilibrium | Closed vessel | Open vessel / Dean-Stark (Remove MeOH) |

Step-by-Step Fix:

-

Add Catalyst: Add 1.05 equiv of Pyrrolidine . This undergoes transamination with DMF-DMA to form a more reactive species (tris(dimethylamino)methane analogue) that attacks the benzylic position more aggressively.

-

Drive Equilibrium: The reaction produces Methanol (MeOH) as a byproduct.

-

Reaction:

-

Action: Do not reflux in a sealed tube. Use a setup that allows MeOH to boil off while keeping the higher-boiling DMF-DMA (bp ~102°C) in the flask.

-

-

Visual Check: The starting material is pale yellow. The desired enamine is deep red/purple . If the solution is orange, you are not done.

Visualizing the Pathway & Failure Points:

Caption: The Leimgruber-Batcho pathway requires continuous removal of Methanol to prevent the reaction from reversing (red arrow).